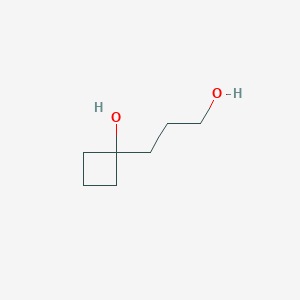

1-(3-Hydroxypropyl)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutanol derivatives often involves strategies that ensure the formation of the cyclobutane ring or its functionalization. For instance, cyclobutane serine amino acid derivatives have been synthesized using cyclobutane serine analogs as starting materials, demonstrating moderate cis/trans selectivity and providing insights into the reaction mechanism through tandem Michael and Wittig-like reactions (Pérez-Fernández et al., 2009). Additionally, cyclobutanones have been synthesized from olefins and tertiary amides, showcasing a general approach to cyclobutanone derivatives (Schmit et al., 2003).

Molecular Structure Analysis

Cyclobutane derivatives exhibit interesting molecular structures due to their strained ring system. The cyclobutane ring in 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane is puckered, with cis-positioned substituents, leading to specific molecular interactions forming a two-dimensional network (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutanol derivatives participate in various chemical reactions, contributing to their versatility as synthetic intermediates. For example, cyclobutane malonoyl peroxide has been used for the dihydroxylation of alkenes, demonstrating the synthetic utility of cyclobutane derivatives in introducing functional groups under mild conditions (Jones & Tomkinson, 2012).

科学的研究の応用

Anticancer Properties

2-Hydroxypropyl-β-cyclodextrin (a derivative of 1-(3-Hydroxypropyl)cyclobutan-1-ol) has demonstrated promising anticancer effects. Notably, it inhibits leukemic cell proliferation through mechanisms involving cholesterol depletion, cell-cycle arrest, and apoptosis induction. Its efficacy has been confirmed across various leukemia cell lines and in animal models, showcasing its potential as a versatile anticancer agent without significant adverse effects (Yokoo et al., 2015).

Atherosclerosis Treatment

The same compound has also been identified as a facilitator of atheroprotective mechanisms in cardiovascular disease. It promotes cholesterol solubility, effectively removing it from atherosclerotic plaques, and stimulates macrophage reprogramming to support plaque regression. This discovery marks cyclodextrin as a potential candidate for the treatment of atherosclerosis in humans, given its safety profile and cholesterol-modifying capabilities (Zimmer et al., 2016).

Neuroprotective Effects

In the neurological domain, 2-hydroxypropyl-β-cyclodextrin has been found to influence neuroglobin levels, an endogenous neuroprotectant primarily found in the nervous system. Research indicates its potential role in mitigating cognitive dysfunction, as observed in animal models, by modulating neuroglobin levels and addressing oxidative stress in the cerebral cortex. This highlights a possible therapeutic avenue for addressing neurotoxicity and cognitive impairments (Guo et al., 2015).

Dendritic Cell Activation

The immunological properties of 2-hydroxypropyl-β-cyclodextrin have also been explored, revealing its potential as a vaccine adjuvant. It induces dendritic cell maturation and activation, enhancing the expression of co-stimulatory molecules and cytokines, and promoting T lymphocyte proliferation. This effect is primarily mediated through lipid raft formation, indicating its utility in vaccine development and immune response modulation (Kim et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-(3-hydroxypropyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-2-5-7(9)3-1-4-7/h8-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMUDJNRASYKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)